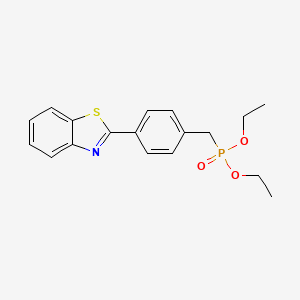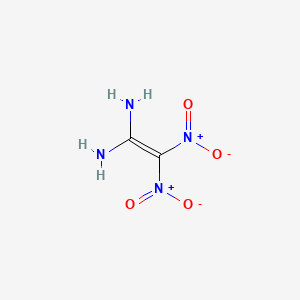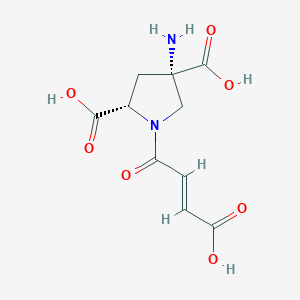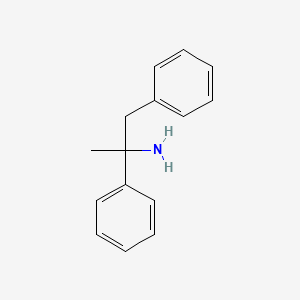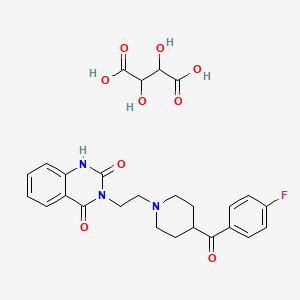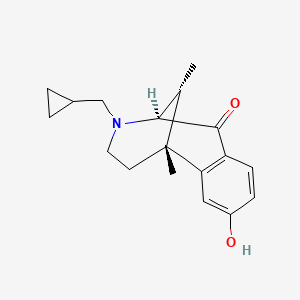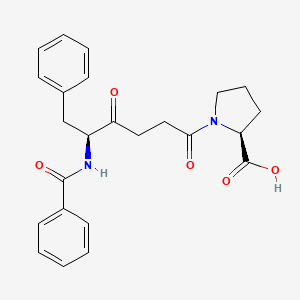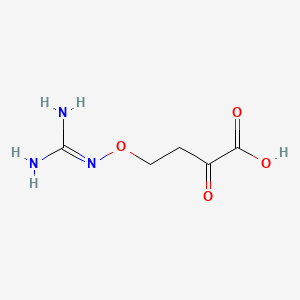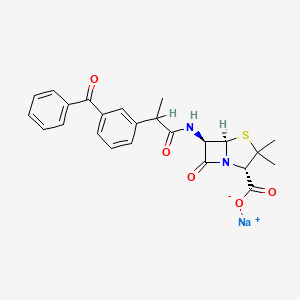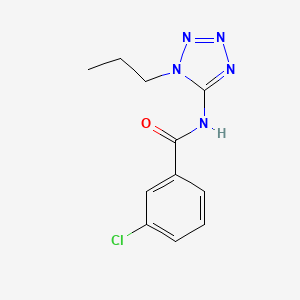
KKL-35
Vue d'ensemble
Description
Le KKL-35 est un nouveau composé oxadiazole connu pour son activité antibactérienne à large spectre puissante. Il fonctionne comme un inhibiteur de la voie de trans-traduction, qui est essentielle à la survie et à la virulence des bactéries . Ce composé s'est révélé efficace contre une variété de bactéries Gram-positives et Gram-négatives, ce qui en fait un candidat prometteur pour le développement d'antibiotiques .
Applications De Recherche Scientifique
KKL-35 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the trans-translation pathway and its inhibition.
Medicine: Explored as a potential antibiotic for treating infections caused by drug-resistant bacteria.
Industry: Potential applications in the development of new antibacterial agents and disinfectants.
Mécanisme D'action
Target of Action
KKL-35, also known as 4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, primarily targets the trans-translation system in bacteria . Trans-translation is a ribosome rescue system that is ubiquitous in bacteria . It is essential for the survival and virulence of many bacterial species .
Mode of Action
This compound acts as an inhibitor of trans-translation . It blocks this proof-reading mechanism that eliminates mRNAs lacking stop codons from translation complexes . This inhibition leads to the cessation of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the trans-translation pathway . By inhibiting this pathway, this compound disrupts protein synthesis in bacteria, leading to a halt in their growth .
Pharmacokinetics
It has been shown to inhibit the growth of various bacterial strains at sub-micromolar concentrations , suggesting that it may have good bioavailability
Result of Action
This compound exhibits potent antibiotic activity against various bacterial species, including Legionella pneumophila . It inhibits the growth of all tested strains at sub-micromolar concentrations . This compound also inhibits the multiplication of L. pneumophila in human macrophages at several stages of infection . Importantly, no resistant mutants could be obtained, even during extended and chronic exposure .
Action Environment
The action of this compound is influenced by the bacterial environment. It remains equally active against L. pneumophila mutants that have evolved resistance to macrolides . It also remains active against L. pneumophila mutants expressing an alternate ribosome-rescue system and lacking tmRNA, the essential component of trans-translation . This suggests that this compound’s action, efficacy, and stability are robust against environmental changes within the bacterial cell.
Analyse Biochimique
Biochemical Properties
KKL-35 interacts with various enzymes and proteins in bacterial cells, leading to changes in bacterial phenotypes . It has been observed that this compound-treated Staphylococcus aureus showed significantly lower survival under stresses of NaCl and H2O2 . This suggests that this compound may interact with enzymes and proteins involved in stress response pathways in bacteria .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been found to decrease biofilm formation and bacterial survival in serum resistance assays . This indicates that this compound influences cell function by affecting key cellular processes such as biofilm formation and serum resistance .
Molecular Mechanism
The molecular mechanism of action of this compound involves decreasing bacterial environmental adaptations, biofilm formation, membrane uptake and efflux, as well as increasing antibiotic sensitivity . It inhibits bacterial growth in a concentration-independent and time-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on bacterial function. It has been observed that this compound-treated bacteria show decreased survival under various stress conditions over time . This suggests that this compound may have long-term effects on bacterial stress response mechanisms .
Dosage Effects in Animal Models
This suggests that it may be effective at low doses and have a wide therapeutic window .
Metabolic Pathways
Given its effects on bacterial growth and survival, it is likely that this compound interacts with key metabolic pathways in bacteria .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le KKL-35 est synthétisé par un processus chimique en plusieurs étapes. Les étapes clés impliquent la formation du cycle oxadiazole et la fixation ultérieure des groupes 4-chlorobenzamide et 4-fluorophényle. Les conditions réactionnelles comprennent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, la synthèse implique probablement une mise à l'échelle des procédures de laboratoire avec des optimisations pour le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir que le composé répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le KKL-35 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés d'oxadiazole.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle oxadiazole.
Substitution : Le composé peut subir des réactions de substitution, en particulier aux groupes benzamide et phényle.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions sont généralement des composés oxadiazole modifiés avec des propriétés antibactériennes modifiées. Ces dérivés sont étudiés pour leur potentiel à améliorer l'efficacité et le spectre de l'activité antibactérienne .
Applications de recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la voie de trans-traduction et son inhibition.
Médecine : Exploré comme un antibiotique potentiel pour traiter les infections causées par des bactéries résistantes aux médicaments.
Industrie : Applications potentielles dans le développement de nouveaux agents antibactériens et désinfectants.
Mécanisme d'action
Le this compound exerce ses effets en inhibant la voie de trans-traduction, un système de sauvetage des ribosomes essentiel à la survie des bactéries. Il cible spécifiquement la réaction de marquage de la trans-traduction, empêchant la libération des complexes de traduction sans arrêt. Cette inhibition perturbe la synthèse des protéines bactériennes, conduisant à la mort cellulaire . Les cibles moléculaires du composé comprennent l'ARN de transfert-messager (tmRNA) et la petite protéine SmpB, qui sont des composants essentiels de la machinerie de trans-traduction .
Comparaison Avec Des Composés Similaires
Composés similaires
KKL-10 : Un autre composé oxadiazole ayant une activité antibactérienne similaire.
Unicité du KKL-35
Le this compound se démarque par son activité à large spectre et sa faible propension à la résistance. Contrairement à certains autres inhibiteurs, le this compound reste efficace contre les souches bactériennes qui ont développé une résistance à d'autres antibiotiques. Sa capacité à inhiber la croissance bactérienne indépendamment de l'inhibition de la trans-traduction met en évidence son mécanisme d'action unique .
Propriétés
IUPAC Name |
4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICPNCCHIUJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865285-29-6 | |
| Record name | 865285-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is KKL-35 effective against drug-resistant bacteria?
A: Yes, this compound demonstrates promising activity against several multi-drug resistant pathogens. Notably, this compound effectively inhibits the growth of Legionella pneumophila mutants resistant to macrolides, a class of commonly used antibiotics. [] Additionally, it shows potent activity against Mycobacterium tuberculosis under both aerobic and anoxic conditions, including against persister cells, which are notorious for their high tolerance to antibiotics. []
Q2: Are there any insights into the structural features of this compound relevant for its activity?
A: While the exact binding site of this compound remains to be fully elucidated, research suggests that it interacts with the bacterial ribosome. [] Specifically, biochemical experiments indicate that this compound targets helix 89 of the 23S rRNA. [] Furthermore, computational modeling predicts a potential binding pocket for this compound near the peptidyl-transfer center of the ribosome, a region not typically targeted by conventional antibiotics. [] This distinct binding site may contribute to its activity against drug-resistant strains.
Q3: What are the limitations of this compound as a potential antibiotic?
A: While this compound exhibits promising antibacterial activity, challenges remain. One study found that a related compound, KKL-40, was inactivated by human serum. [] This highlights the importance of further research into the stability and efficacy of this compound in vivo. Additionally, the complete mechanism of action of this compound requires further investigation to understand its full potential and potential limitations fully.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
